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Compound of Interest

Compound Name: 5-Nitropicolinonitrile

Cat. No.: B016970 Get Quote

This technical guide provides a comprehensive analysis of the spectral data of 5-
Nitropicolinonitrile (also known as 2-Cyano-5-nitropyridine), a key intermediate in

pharmaceutical and materials science research. This document is intended for researchers,

scientists, and drug development professionals, offering in-depth insights into the structural

elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental

choices and data interpretation is emphasized to provide a practical and authoritative resource.

Introduction: The Significance of 5-
Nitropicolinonitrile
5-Nitropicolinonitrile is a substituted pyridine derivative containing both a nitrile (-C≡N) and a

nitro (-NO₂) group. These functional groups impart unique electronic properties and reactivity to

the molecule, making it a valuable building block in the synthesis of various target compounds.

Accurate and unambiguous characterization of its structure is paramount for its application in

complex synthetic pathways. Spectroscopic techniques are indispensable tools for this

purpose, each providing a unique piece of the structural puzzle. This guide will walk through

the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For 5-Nitropicolinonitrile, both ¹H and ¹³C NMR provide critical information about
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the electronic environment of the individual atoms within the pyridine ring.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum reveals the chemical environment of the protons on the pyridine ring.

The electron-withdrawing nature of the nitro and nitrile groups significantly influences the

chemical shifts of the aromatic protons, causing them to appear in the downfield region of the

spectrum.

A solution of 5-Nitropicolinonitrile (typically 5-25 mg) is prepared in a deuterated solvent,

such as chloroform-d (CDCl₃) (approximately 0.6-0.7 mL), and transferred to an NMR tube.[1]

The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the

analyte's signals.[2] A small amount of tetramethylsilane (TMS) is often added as an internal

standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a high-field

NMR spectrometer (e.g., 300 MHz or higher) using a standard pulse sequence.[3][4] Key

acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise

ratio, a spectral width that encompasses all expected proton resonances, and an appropriate

relaxation delay.[3]

dot graph "Experimental_Workflow_1H_NMR" { layout=dot; rankdir="LR"; node [shape=box,

style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4";

"Dissolve Sample" [label="Dissolve 5-25 mg of\n5-Nitropicolinonitrile\nin ~0.7 mL CDCl3"];

"Transfer" [label="Transfer to\nNMR Tube"]; "Add Standard" [label="Add TMS\n(optional)"];

"Dissolve Sample" -> "Transfer" -> "Add Standard"; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4";

"Insert Sample" [label="Insert into\nSpectrometer"]; "Lock and Shim" [label="Lock on

CDCl3\nand Shim Magnet"]; "Acquire Spectrum" [label="Acquire FID\n(zg pulse sequence)"];

"Insert Sample" -> "Lock and Shim" -> "Acquire Spectrum"; }

subgraph "cluster_Processing" { label="Data Processing"; style="filled"; color="#F1F3F4";

"Fourier Transform" [label="Fourier Transform\n(FID to Spectrum)"]; "Phase Correction"
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[label="Phase Correction"]; "Baseline Correction" [label="Baseline Correction"]; "Referencing"

[label="Reference to TMS\nor Residual Solvent"]; "Integration" [label="Integrate Peaks"];

"Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Referencing" ->

"Integration"; }

"Add Standard" -> "Insert Sample" [lhead="cluster_Acquisition", color="#34A853"]; "Acquire

Spectrum" -> "Fourier Transform" [lhead="cluster_Processing", color="#34A853"]; } Caption:

Workflow for ¹H NMR Spectroscopy.

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 9.54 dd 2.5, 0.7

H-4 8.68 dd 8.4, 2.5

H-3 7.98 dd 8.4, 0.7

Solvent: CDCl₃,

Frequency: 300 MHz.

Data sourced from

ChemicalBook.[5]

The ¹H NMR spectrum of 5-Nitropicolinonitrile displays three distinct signals in the aromatic

region, consistent with the three protons on the substituted pyridine ring.

H-6 (δ 9.54): This proton, positioned between the ring nitrogen and the nitro group, is the

most deshielded due to the strong electron-withdrawing effects of both adjacent

functionalities. It appears as a doublet of doublets (dd) due to coupling with H-4 (meta

coupling, J = 2.5 Hz) and H-3 (para coupling, J = 0.7 Hz).

H-4 (δ 8.68): This proton is situated ortho to the powerful electron-withdrawing nitro group

and meta to the nitrile group, resulting in a significant downfield shift. It also appears as a

doublet of doublets, arising from coupling to H-3 (ortho coupling, J = 8.4 Hz) and H-6 (meta

coupling, J = 2.5 Hz).

H-3 (δ 7.98): This proton is the most upfield of the three, being ortho to the nitrile group and

meta to the nitro group. Its multiplicity is a doublet of doublets, a result of coupling to H-4
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(ortho coupling, J = 8.4 Hz) and H-6 (para coupling, J = 0.7 Hz).

The observed coupling constants are characteristic for ortho, meta, and para relationships in a

pyridine ring, further confirming the substitution pattern.

dot graph "Structure_and_1H_NMR_Assignments" { layout=neato; node [shape=plaintext,

fontname="Helvetica", fontsize=12]; edge [style=invis];

mol [label=< 

>];

H6 [pos="1.5,1.2!", label="H-6\nδ 9.54 (dd)"]; H4 [pos="-1.5,1.2!", label="H-4\nδ 8.68 (dd)"]; H3

[pos="-1.5,-1.2!", label="H-3\nδ 7.98 (dd)"]; N_ring [pos="0.5,0.8!"]; C2 [pos="0.5,-0.8!"]; C3

[pos="-0.5,-1.2!"]; C4 [pos="-1.0,0!"]; C5 [pos="-0.5,1.2!"]; C6 [pos="0.5,1.2!"];

N_ring -- C6 [style=invis]; C6 -- H6 [style=invis]; C4 -- H4 [style=invis]; C3 -- H3 [style=invis]; }

Caption: ¹H NMR assignments for 5-Nitropicolinonitrile.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms

and their electronic environments. Due to the low natural abundance of the ¹³C isotope, a larger

sample size and longer acquisition times are generally required compared to ¹H NMR.[1]
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A more concentrated solution of 5-Nitropicolinonitrile (typically 50-100 mg) in a deuterated

solvent is prepared.[1] The spectrum is acquired on a high-field NMR spectrometer, often using

a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling,

resulting in a single peak for each unique carbon atom.[6] Key acquisition parameters include a

sufficient number of scans, a wide spectral width (typically 0-220 ppm), and an appropriate

relaxation delay to ensure accurate signal intensities, especially for quaternary carbons.[7][8]

Carbon Predicted Chemical Shift (δ, ppm)

C5 151.2

C3 145.8

C6 134.1

C4 129.7

C2 124.5

CN 115.3

Predicted using online NMR prediction tools.

These are not experimental values.

The predicted ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon

atoms in 5-Nitropicolinonitrile.

C5 (δ 151.2): This carbon, directly attached to the strongly electron-withdrawing nitro group,

is the most deshielded and appears furthest downfield.

C3 (δ 145.8) and C6 (δ 134.1): These carbons are part of the aromatic ring and are

deshielded due to the overall electron-deficient nature of the pyridine ring.

C4 (δ 129.7) and C2 (δ 124.5): These carbons also reside in the aromatic region, with their

specific shifts influenced by their proximity to the nitrogen atom and the substituents.

CN (δ 115.3): The carbon of the nitrile group typically resonates in this region of the

spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The absorption of infrared radiation at specific frequencies corresponds to the vibrational

modes of the chemical bonds.

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle.[9] KBr is used as it is

transparent in the typical IR region. The mixture is then compressed under high pressure in a

die to form a thin, transparent pellet.[10][11] A background spectrum of a pure KBr pellet is first

recorded. The sample pellet is then placed in the spectrometer, and the IR spectrum is

recorded, typically in the range of 4000-400 cm⁻¹.

dot graph "Experimental_Workflow_FTIR" { layout=dot; rankdir="LR"; node [shape=box,

style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4";

"Grind Sample" [label="Grind 1-2 mg of\n5-Nitropicolinonitrile"]; "Mix with KBr" [label="Mix

with ~200 mg\nof dry KBr"]; "Press Pellet" [label="Press into a\ntransparent pellet"]; "Grind

Sample" -> "Mix with KBr" -> "Press Pellet"; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4";

"Background Scan" [label="Acquire Background\n(Pure KBr Pellet)"]; "Sample Scan"

[label="Acquire Sample Spectrum\n(4000-400 cm-1)"]; "Background Scan" -> "Sample Scan"; }

subgraph "cluster_Processing" { label="Data Processing"; style="filled"; color="#F1F3F4";

"Baseline Correction" [label="Baseline Correction"]; "Peak Picking" [label="Identify and

Label\nKey Absorption Bands"]; "Baseline Correction" -> "Peak Picking"; }

"Press Pellet" -> "Background Scan" [lhead="cluster_Acquisition", color="#34A853"]; "Sample

Scan" -> "Baseline Correction" [lhead="cluster_Processing", color="#34A853"]; } Caption:

Workflow for FT-IR Spectroscopy (KBr Pellet Method).
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3100-3000 Aromatic C-H Stretching

~2240-2220 Nitrile (C≡N) Stretching

~1600-1475 Aromatic C=C Stretching

~1550-1475 Nitro (N-O) Asymmetric Stretching

~1360-1290 Nitro (N-O) Symmetric Stretching

Predicted based on

characteristic group

frequencies. These are not

experimental values.

The predicted IR spectrum of 5-Nitropicolinonitrile is expected to show several characteristic

absorption bands that confirm the presence of the key functional groups.

Aromatic C-H Stretching (~3100-3000 cm⁻¹): The presence of peaks in this region is

indicative of the C-H bonds on the pyridine ring.[12]

Nitrile (C≡N) Stretching (~2240-2220 cm⁻¹): A sharp and intense absorption band in this

region is a hallmark of the nitrile functional group. For aromatic nitriles, this peak is typically

at a lower wavenumber compared to saturated nitriles due to conjugation.[13][14]

Aromatic C=C Stretching (~1600-1475 cm⁻¹): These absorptions arise from the carbon-

carbon stretching vibrations within the pyridine ring.[12]

Nitro (N-O) Stretching: The nitro group gives rise to two very strong and characteristic

absorption bands:

Asymmetric Stretching (~1550-1475 cm⁻¹): This is typically a very strong and prominent

band.[15][16][17][18]

Symmetric Stretching (~1360-1290 cm⁻¹): This band is also strong and, together with the

asymmetric stretch, provides definitive evidence for the presence of the nitro group.[15]

[16][17][18]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers

valuable clues about the molecule's structure.

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized

and bombarded with a high-energy electron beam (typically 70 eV).[19][20][21] This causes the

molecule to lose an electron, forming a molecular ion (M⁺•), which is then accelerated and

separated based on its mass-to-charge ratio (m/z). The excess energy from ionization can

cause the molecular ion to fragment into smaller, characteristic ions.[22]

m/z Proposed Fragment

149 [M]⁺• (Molecular Ion)

119 [M - NO]⁺

103 [M - NO₂]⁺

76 [C₅H₂N]⁺

Predicted based on common fragmentation

patterns. These are not experimental values.

The EI mass spectrum of 5-Nitropicolinonitrile is expected to exhibit a molecular ion peak

and several characteristic fragment ions.

Molecular Ion Peak ([M]⁺• at m/z 149): The peak corresponding to the intact molecule with

one electron removed confirms the molecular weight of 149.11 g/mol .[23]

Loss of NO ([M - NO]⁺ at m/z 119): A common fragmentation pathway for nitroaromatic

compounds is the loss of a neutral nitric oxide (NO) radical.[5][24]

Loss of NO₂ ([M - NO₂]⁺ at m/z 103): The loss of a nitro radical (NO₂) is another

characteristic fragmentation for this class of compounds.[5][24]

Formation of [C₅H₂N]⁺ (m/z 76): This fragment likely arises from the further fragmentation of

the [M - NO₂]⁺ ion, possibly through the loss of HCN.
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dot graph "Fragmentation_Pathway" { layout=dot; rankdir="LR"; node [shape=box,

style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[M]⁺•\nm/z 149"]; M_minus_NO [label="[M - NO]⁺\nm/z 119"]; M_minus_NO2 [label="

[M - NO₂]⁺\nm/z 103"]; C5H2N [label="[C₅H₂N]⁺\nm/z 76"];

M -> M_minus_NO [label="- NO"]; M -> M_minus_NO2 [label="- NO₂"]; M_minus_NO2 ->

C5H2N [label="- HCN"]; } Caption: Proposed Fragmentation Pathway for 5-
Nitropicolinonitrile.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust

framework for the structural characterization of 5-Nitropicolinonitrile. The experimental ¹H

NMR data, in conjunction with the predicted ¹³C NMR, IR, and Mass Spectra, offers a cohesive

and detailed picture of the molecule's structure. The interpretation of this data, grounded in the

fundamental principles of spectroscopy and an understanding of the electronic effects of the

nitrile and nitro functional groups, allows for the confident identification and quality assessment

of this important synthetic intermediate. This guide serves as a valuable resource for scientists

engaged in research and development where the purity and structural integrity of such

compounds are of utmost importance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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